REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])/[CH:4]=[CH:5]/[C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1
|
Name
|
|
Quantity
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0.86 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C\C=1N(C=CN1)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent the compound (0.87 g)
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Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(CCC=1N(C=CN1)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |